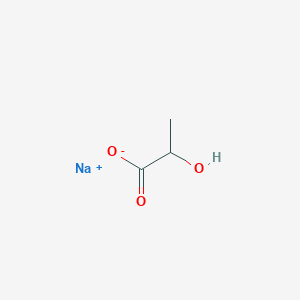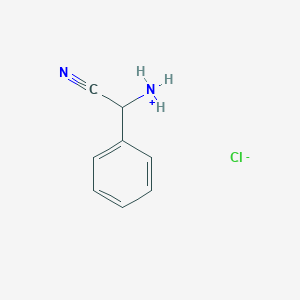
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is a synthetic polymer compound that combines a Boc-protected amine group, a polyethylene glycol (PEG) spacer, and a carboxylic acid group. This compound is often used in bioconjugation and drug delivery systems due to its biocompatibility and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH typically involves the following steps:
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
PEGylation: : The protected amine is then reacted with a PEG11 spacer, which is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the PEGylated amine.
Carboxylation: : The PEGylated amine is further reacted with an activated carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of This compound is scaled up using reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Análisis De Reacciones Químicas
Types of Reactions
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: can undergo various chemical reactions, including:
Deprotection: : The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amine.
Amide Bond Formation: : The amine group can react with activated carboxylic acids to form amide bonds.
Esterification: : The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Common Reagents and Conditions
Deprotection: : TFA, dichloromethane (DCM) as solvent, room temperature.
Amide Bond Formation: : DCC, N-hydroxysuccinimide (NHS), room temperature.
Esterification: : Acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products Formed
Deprotection: : Free amine group.
Amide Bond Formation: : Amide-linked products.
Esterification: : Ester derivatives.
Aplicaciones Científicas De Investigación
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is widely used in scientific research due to its functional versatility:
Chemistry: : Used as a linker in peptide synthesis and organic synthesis.
Biology: : Employed in the conjugation of biomolecules for studying protein interactions.
Medicine: : Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: : Applied in the development of biocompatible materials and coatings.
Mecanismo De Acción
The compound exerts its effects through its functional groups:
Amine Group: : Can interact with various biomolecules through ionic and hydrogen bonding.
PEG Spacer: : Provides flexibility and solubility, enhancing the bioavailability of conjugated molecules.
Carboxylic Acid Group: : Can form ester or amide bonds, facilitating the attachment of drugs or biomolecules.
Comparación Con Compuestos Similares
BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is similar to other PEGylated compounds, such as PEGylated lipids and PEGylated proteins . its unique combination of a Boc-protected amine and a carboxylic acid group makes it particularly versatile for bioconjugation and drug delivery applications.
List of Similar Compounds
PEGylated Lipids
PEGylated Proteins
Boc-protected Amino Acids
Succinic Acid Derivatives
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64N2O17/c1-33(2,3)52-32(39)35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34-30(36)28-51-29-31(37)38/h4-29H2,1-3H3,(H,34,36)(H,35,39)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXYROTZGDXZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)



![sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7803279.png)
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7803286.png)

![[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7803291.png)
![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)

